Chlorpromazine - 34468-21-8

Chlorpromazine

Catalog Number: EVT-7899556
CAS Number: 34468-21-8
Molecular Formula: C17H19ClN2S
Molecular Weight: 318.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorpromazine is a substituted phenothiazine in which the ring nitrogen at position 10 is attached to C-3 of an N,N-dimethylpropanamine moiety. It has a role as a phenothiazine antipsychotic drug, an antiemetic, a dopaminergic antagonist, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an anticoronaviral agent. It is a member of phenothiazines, an organochlorine compound and a tertiary amine.
The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class, chlorpromazine's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors. Chlorpromazine has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.
Chlorpromazine is a Phenothiazine.
Chlorpromazine is a phenothiazine that was once the most commonly prescribed antipsychotic agent, but that is now rarely used. Chlorpromazine can cause mild and transient serum enzyme elevations and is also a well known cause of clinically apparent acute and chronic cholestatic liver injury.
Chlorpromazine is a phenothiazine and traditional antipsychotic agent with anti-emetic activity. Chlorpromazine exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. Chlorpromazine appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.
The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class chlorpromazine's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking DOPAMINE RECEPTORS. Chlorpromazine has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.
See also: Phenothiazine (subclass of); Chlorpromazine Hydrochloride (has salt form) ... View More ...
Source and Classification

Chlorpromazine is classified as an antipsychotic medication within the phenothiazine class. It is derived from the compound 2-chlorophenothiazine, which undergoes various chemical modifications to enhance its therapeutic effects. This compound is typically synthesized in pharmaceutical laboratories and is available in various formulations, including tablets, injections, and oral solutions.

Synthesis Analysis

Methods and Technical Details

The synthesis of chlorpromazine involves several key steps, primarily utilizing 2-chlorophenothiazine and N,N-dimethyl-3-chloropropylamine as starting materials. A notable synthesis process includes:

  1. Condensation Reaction: The primary raw materials are reacted with sodium hydroxide and tetrabutylammonium bromide as condensing agents. This reaction facilitates the formation of chlorpromazine.
  2. Salification: Following condensation, chlorpromazine is converted into its hydrochloride form by reacting with hydrochloric acid, ensuring that the final product meets pharmacopoeial standards.

The molar yield of this synthesis can exceed 90%, demonstrating an efficient process for producing high-quality chlorpromazine hydrochloride suitable for medical use .

Molecular Structure Analysis

Structure and Data

Chlorpromazine has a complex molecular structure characterized by its phenothiazine backbone. The chemical formula for chlorpromazine hydrochloride is C17H19ClN2S, with a molecular weight of approximately 318.86 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Chlorpromazine undergoes various chemical reactions that are essential for its functionality and analysis:

  1. Oxidation: Chlorpromazine can be oxidized to form sulfoxides or sulfones under certain conditions, which may affect its therapeutic efficacy.
  2. Degradation: In aqueous solutions or under UV light, chlorpromazine can degrade, leading to the formation of various by-products that may be analyzed using high-performance liquid chromatography .

These reactions are critical for both understanding the stability of chlorpromazine in pharmaceutical formulations and developing analytical methods for its detection in biological samples.

Mechanism of Action

Process and Data

Chlorpromazine primarily exerts its effects through antagonism of dopamine D2 receptors in the central nervous system. This mechanism leads to a decrease in dopaminergic activity, which is beneficial in managing psychotic symptoms such as hallucinations and delusions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorpromazine hydrochloride is typically a white to pale yellow crystalline powder.
  • Solubility: It is soluble in water (approximately 1 g/4 mL at 25°C) and exhibits good solubility in organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 195°C.
  • pH: The pH of a 1% aqueous solution ranges from 4 to 6.
  • Stability: Chlorpromazine is sensitive to light and should be stored in opaque containers to prevent degradation .

These properties are essential for formulating effective drug delivery systems.

Applications

Scientific Uses

Chlorpromazine's primary application is in psychiatry for treating schizophrenia and acute psychosis. Beyond its psychiatric uses, it has been explored in various other scientific contexts:

  • Antiemetic: It is utilized to control nausea and vomiting associated with chemotherapy.
  • Sedative: Its sedative properties make it useful in preoperative settings.
  • Research Tool: Chlorpromazine serves as a model compound in pharmacological research to study dopamine receptor interactions .
Historical Evolution & Conceptual Foundations

Synthesis & Serendipitous Discovery in Post-WWII Pharmacology

Chlorpromazine's origin traces back to December 1950 at the Rhône-Poulenc Laboratories in France, where chemist Paul Charpentier synthesized the compound (RP-4560) during systematic modifications of phenothiazine compounds [3] [9]. Initially investigated as part of a program to develop improved antihistamines, chlorpromazine emerged from molecular manipulations of promethazine – an existing antihistaminic agent. Charpentier added a chlorine atom to the phenothiazine nucleus and altered the side chain, creating a unique chemical structure (3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine) that would unexpectedly revolutionize psychiatry [9].

Table 1: Key Events in Chlorpromazine Development Timeline

YearEventKey Contributors
1950 (Dec)Initial synthesisPaul Charpentier (Rhône-Poulenc)
1951Pharmacological profilingSimone Courvoisier
1952 (Jan)First psychiatric applicationHamon, Paraire, Velluz (Val-de-Grâce)
1952 (Mar)Systematic psychiatric trialsJean Delay, Pierre Deniker (Sainte-Anne Hospital)
1954US FDA approvalSmith, Kline & French

French naval surgeon Henri Laborit recognized chlorpromazine's unique psychoactive properties while investigating "artificial hibernation" for surgical shock prevention. In 1951, he noted chlorpromazine induced not just sedation but profound "indifference" in patients – a detached mental state distinct from conventional anesthesia [3] [10]. Laborit documented this effect in February 1952, specifically proposing psychiatric applications: "This compound could be of use in psychiatry for managing agitated patients" [3]. His persistence led to the first psychiatric trial at Val-de-Grâce military hospital on January 19, 1952, where a manic patient received intravenous chlorpromazine with remarkable calming effects [3] [10].

Transition from Antihistaminic Agents to First-Generation Antipsychotics

The development of chlorpromazine represents a deliberate evolution from earlier antihistaminic agents. Rhône-Poulenc researchers had been investigating phenothiazine derivatives since the 1940s, initially for their antihistamine properties [9]. Promethazine (a phenothiazine antihistamine) demonstrated significant sedative effects and autonomic activity, prompting investigations into central nervous system effects [3]. Pharmacologist Simone Courvoisier conducted pivotal animal studies revealing chlorpromazine's unique profile: it reduced spontaneous motor activity without inducing stupor, blocked conditioned avoidance responses, and produced catalepsy – effects distinct from classic sedatives like barbiturates [3] [9].

This transition was marked by a critical pharmacological shift:

  • First-generation antihistamines (e.g., promethazine): Primarily peripheral H1-receptor blockade with secondary sedation
  • Chlorpromazine: Dominant dopamine receptor antagonism (particularly D2 receptors) with additional serotonergic, histaminergic, and adrenergic activity [3] [4]

Table 2: Molecular Evolution from Antihistamines to Antipsychotics

Compound TypePrototype AgentPrimary TargetsCentral Effects
Ethanolamine antihistamineDiphenhydramineH1 receptorsSedation
Phenothiazine antihistaminePromethazineH1, mACh receptorsSedation, autonomic effects
Phenothiazine antipsychoticChlorpromazineD2, 5-HT2, H1, α1 receptorsAntipsychotic, "neuroleptic" indifference

The term "neuroleptic" (meaning "taking hold of the neuron") was later coined to describe chlorpromazine's unique neurological effects, distinguishing it from mere sedatives [3]. This transition established the pharmacophore model for subsequent antipsychotics: a three-ring structure with specific side-chain modifications that optimized dopamine receptor affinity [9].

Role of Rhône-Poulenc Laboratories & Key Figures

The chlorpromazine story involves a complex interplay of institutional support and individual brilliance:

  • Rhône-Poulenc Laboratories: Provided the industrial research infrastructure that enabled systematic phenothiazine derivatization. The company initially marketed chlorpromazine as Largactil ("large action") in 1952, reflecting its diverse physiological effects [3] [9]. Crucially, they facilitated cross-disciplinary collaboration between chemists, pharmacologists, and clinicians.

  • Paul Charpentier: As lead chemist, his strategic molecular modifications created chlorpromazine's distinctive structure. His team synthesized over 40 phenothiazine variants before achieving the optimal balance of central activity and tolerability [3] [9].

  • Henri Laborit: The visionary surgeon who recognized chlorpromazine's psychoactive potential beyond surgical applications. His February 1952 paper proposed psychiatric use, and he actively lobbied psychiatrists to trial the compound [10]. Despite his pivotal role, Laborit was initially excluded from psychiatric applications, creating lasting tensions with the Sainte-Anne group [3] [10].

  • Jean Delay & Pierre Deniker: Psychiatrists at Sainte-Anne Hospital who conducted the first systematic psychiatric trials starting March 1952. They established critical dosing protocols and documented antipsychotic-specific effects: reduction of hallucinations, delusions, and agitation without clouding consciousness [1] [3]. Their 1952 publications defined "neuroleptic" efficacy and coined "hibernation therapy" for high-dose regimens [3].

The scientific priority dispute culminated in the 1957 Lasker Award, jointly granted to Laborit, Deniker, and Lehmann (who introduced chlorpromazine to North America) [3] [10]. This recognized both Laborit's discovery of psychoactive properties and Delay/Deniker's validation of antipsychotic efficacy.

Paradigm Shift: From Sedation-Based Psychiatry to Neurochemical Intervention

Chlorpromazine catalyzed a revolutionary paradigm shift in psychiatry:

Pre-Chlorpromazine Era (1900-1950):

  • Dominated by sedatives (barbiturates, bromides) that suppressed behavior without treating psychosis
  • Somatic interventions included insulin coma therapy (5,000 calories/day induced comas), electroconvulsive therapy, and psychosurgery (prefrontal lobotomy) [3] [8]
  • Theoretical frameworks emphasized psychoanalytic or hereditary models with limited therapeutic options

Post-Chlorpromazine Transformation:

  • Clinical Impact: By 1954, chlorpromazine enabled discharge rates previously unseen in psychiatric hospitals. Chronic wards transformed as previously agitated patients became manageable, facilitating psychotherapeutic engagement [3] [8].
  • Theoretical Revolution: Chlorpromazine's efficacy inspired the dopamine hypothesis of schizophrenia. Researchers discovered its potent D2 receptor blockade (Ki ≈ 1-5 nM), linking psychosis to dopaminergic neurotransmission [3] [4]. This established neurochemical intervention as a viable therapeutic strategy.

  • Diagnostic Refinement: Treatment response heterogeneity (positive > negative symptoms) revealed schizophrenia's biological complexity and stimulated subclassification [3] [4].

  • Research Methodology: Standardized assessment scales like the Brief Psychiatric Rating Scale (BPRS) emerged to quantify antipsychotic efficacy [5].

  • Neuroimmunological Expansion: Recent research (2024) reveals chlorpromazine's inhibition of microglial Kv1.3 potassium channels reduces proinflammatory cytokine production (IL-1β, TNF-α), suggesting neuroinflammation modulation contributes to its therapeutic effects [4].

Table 3: Chlorpromazine's Multifaceted Mechanisms in Modern Context

MechanismTargetFunctional ConsequenceTherapeutic Relevance
Dopamine D2 antagonismMesolimbic pathwayReduced positive psychotic symptomsAntipsychotic efficacy
Kv1.3 channel inhibitionMicroglia (mPFC)Reduced neuroinflammationPotential neuroprotection
5-HT2A antagonismPrefrontal cortexMood stabilizationAdjunctive antidepressant effect?
H1 histamine blockadeTuberomammillary nucleusSedationAgitation control

This paradigm shift extended beyond psychiatry, catalyzing psychopharmacology as a distinct discipline and inspiring drug development for depression, anxiety, and bipolar disorder [3] [8]. Chlorpromazine's legacy persists in contemporary research exploring its neuroprotective properties in stroke models through hypothermia-mimicking mechanisms [7].

Properties

CAS Number

34468-21-8

Product Name

Chlorpromazine

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C17H19ClN2S

Molecular Weight

318.9 g/mol

InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

ZPEIMTDSQAKGNT-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Solubility

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid
In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C
4.17e-03 g/L

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.